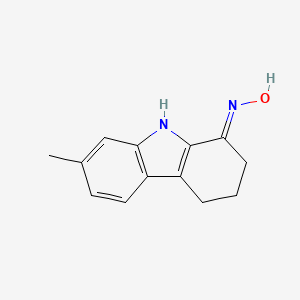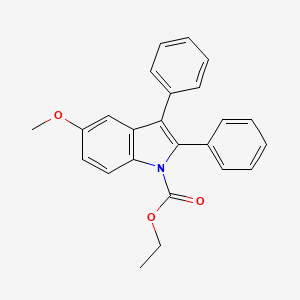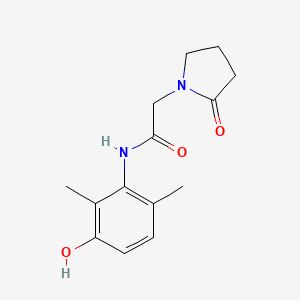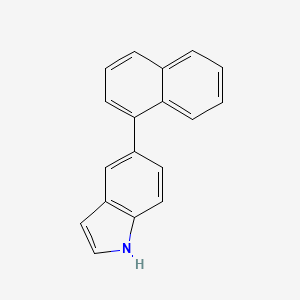![molecular formula C22H16S5 B14278245 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 138537-84-5](/img/structure/B14278245.png)
2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple thiophene rings substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biosensors.
Industry: It is explored for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in electronic devices, such as enhancing charge transport in semiconductors or improving the efficiency of light emission in LEDs.
Comparison with Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in the construction of sulfone-based dual acceptor copolymers.
Uniqueness: 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene stands out due to its specific substitution pattern, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise control over electronic behavior, such as in organic electronics and advanced materials.
Properties
CAS No. |
138537-84-5 |
|---|---|
Molecular Formula |
C22H16S5 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C22H16S5/c1-13-3-5-15(23-13)17-7-9-19(25-17)21-11-12-22(27-21)20-10-8-18(26-20)16-6-4-14(2)24-16/h3-12H,1-2H3 |
InChI Key |
RKBRGVUUNHTMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)












